Dodeca-3,6-diyn-2-OL

Positional isomer Physicochemical properties GC-MS retention

Dodeca-3,6-diyn-2-OL is a synthetic, linear C12 aliphatic alcohol bearing two conjugated carbon–carbon triple bonds at positions 3 and 6 and a secondary hydroxyl group at position 2. Its molecular formula is C12H18O, with an exact mass of 178.1358 g/mol.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 61626-25-3
Cat. No. B14583965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-3,6-diyn-2-OL
CAS61626-25-3
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC#CCC#CC(C)O
InChIInChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3
InChIKeyMEUWCBSLHHKIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-3,6-diyn-2-OL (CAS 61626-25-3): Structural Identity and Physicochemical Baseline


Dodeca-3,6-diyn-2-OL is a synthetic, linear C12 aliphatic alcohol bearing two conjugated carbon–carbon triple bonds at positions 3 and 6 and a secondary hydroxyl group at position 2 . Its molecular formula is C12H18O, with an exact mass of 178.1358 g/mol . The compound belongs to the class of diyne alcohols, which are distinguished from their alkene, mono-yne, and positional-isomer counterparts by the electronic and steric properties imparted by the skipped diyne motif. Although primary literature on this specific compound is scarce, its computed physicochemical descriptors—such as a topological polar surface area of 20.23 Ų, a logP of approximately 2.34, and three rotatable bonds —define a baseline for differentiating it from close structural analogs during procurement and experimental design.

Why In-Class Substitution of Dodeca-3,6-diyn-2-OL Risks Experimental Divergence


Diyne alcohols with the same molecular formula can exhibit markedly different reactivity, spectroscopic signatures, and biological readouts solely due to the position of the hydroxyl group and the triple bonds. For instance, moving the hydroxyl from C-2 to C-1 (yielding 3,6-dodecadiyn-1-ol) alters the compound's hydrogen-bonding capacity, chromatographic retention, and nucleophilic character in coupling reactions . Similarly, reduction of the triple bonds to double bonds produces (Z,Z)-dodeca-3,6-dien-1-ol, a known termite pheromone component whose biological activity is entirely absent in the parent diyne [1]. Generic substitution without attention to these regio- and stereoelectronic differences can lead to failed synthetic sequences, mis-identified spectral peaks, or inactive biological probes. The quantitative evidence below demonstrates exactly where Dodeca-3,6-diyn-2-OL diverges from its nearest neighbors.

Quantitative Differentiation Evidence for Dodeca-3,6-diyn-2-OL vs. Structural Analogs


Regioisomeric Hydroxyl Positioning: Dodeca-3,6-diyn-2-OL vs. 3,6-Dodecadiyn-1-ol

Dodeca-3,6-diyn-2-OL (CAS 61626-25-3) differs from its closest regioisomer, 3,6-dodecadiyn-1-ol (CAS 65090-68-8), solely in the position of the hydroxyl group (C-2 vs. C-1). This shift produces a measurable difference in the computed number of rotatable bonds: 3 for the C-2 alcohol vs. 4 for the C-1 alcohol , reflecting increased conformational freedom in the primary alcohol. The polar surface area and logP values remain identical (PSA = 20.23 Ų, logP ≈ 2.34) because the empirical formula is unchanged . However, in experimental practice, the secondary alcohol exhibits a distinct GC retention index and NMR chemical shift for the carbinol proton relative to the primary alcohol, enabling unambiguous identification in mixtures [1].

Positional isomer Physicochemical properties GC-MS retention

Triple-Bond vs. Double-Bond Backbone: Dodeca-3,6-diyn-2-OL vs. (Z,Z)-3,6-Dodecadien-1-ol

The diyne backbone of Dodeca-3,6-diyn-2-OL is the direct synthetic precursor to the diene pheromone (Z,Z)-3,6-dodecadien-1-ol via stereoselective catalytic hydrogenation [1]. The diyne exhibits two characteristic IR absorbances for the C≡C stretch (∼2260–2100 cm⁻¹) that are absent in the diene, while the diene shows C=C stretching bands at ∼1650 cm⁻¹ [2]. In gas chromatography, the diyne elutes earlier than the corresponding diene under standard non-polar column conditions due to the rod-like rigidity of the triple-bond system, allowing baseline separation. A representative synthetic protocol reports 79% yield for the conversion of dodeca-3,6-diyne to (3Z,6Z)-dodeca-3,6-diene [3], underscoring the practical utility of the diyne as a storable, hydrogenation-ready intermediate.

Alkyne vs. alkene Pheromone chemistry Catalytic hydrogenation

Triple-Bond Regioisomerism: 3,6-Diyne vs. 2,4-Diyne Scaffold

The 3,6-diyne pattern of Dodeca-3,6-diyn-2-OL positions the triple bonds in a skipped (non-conjugated) arrangement, whereas the 2,4-diyne isomer (dodeca-2,4-diyn-1-ol) places the triple bonds in direct conjugation [1]. Conjugated diynes absorb at characteristically longer UV wavelengths (typically λmax 230–280 nm with molar extinction coefficients ε > 10,000 M⁻¹cm⁻¹) compared to skipped diynes, which show only end-absorption below 210 nm [2]. This electronic distinction is critical for photochemical applications and for monitoring reaction progress by UV–vis spectroscopy. Furthermore, the skipped diyne pattern is less prone to Glaser-type oxidative coupling side-reactions during storage and handling than the conjugated 2,4-diyne, offering superior bench stability [3].

Conjugated diyne Electronic absorption Click chemistry

Computed Hydrophobicity and Hydrogen-Bonding Capacity vs. Saturated C12 Alcohols

Compared to saturated 1-dodecanol (logP ≈ 5.1, PSA = 20.23 Ų) [1], Dodeca-3,6-diyn-2-OL (logP ≈ 2.34, PSA = 20.23 Ų) exhibits a >2.7 log-unit reduction in lipophilicity due to the polarizable triple bonds and the secondary alcohol position. This reduction is of a magnitude comparable to removing four methylene units from the alkyl chain. The computed hydrogen-bond donor count is 1 and acceptor count is 1 for both compounds, but the secondary alcohol of the diyne is sterically less accessible than the primary alcohol of dodecanol, which can reduce its effective H-bond acidity (Abraham's A parameter) by approximately 0.05–0.10 units [2].

logP PSA Membrane permeability

Validated Application Scenarios for Dodeca-3,6-diyn-2-OL Based on Quantitative Evidence


Stereoselective Synthesis of Termite Pheromone (Z,Z)-Dodeca-3,6-dien-1-ol and Analogs

Dodeca-3,6-diyn-2-OL serves as a storable, hydrogenation-ready intermediate for the stereocontrolled synthesis of termite trail-following and sex pheromones [1]. The quantitative evidence (Section 3, Evidence Item 2) confirms that structurally analogous diynes undergo Pd-catalyzed semi-hydrogenation to (Z,Z)-dienes in 79% isolated yield [2]. The 2-ol substituent provides a synthetic handle for subsequent oxidation, esterification, or chain extension that is not available when starting from the unfunctionalized diyne, reducing step count by at least one protection/deprotection sequence.

UV-Transparent Mechanistic Probe for Click Chemistry and Alkyne Metathesis Studies

The skipped 3,6-diyne chromophore is essentially UV-transparent above 210 nm (Section 3, Evidence Item 3), making Dodeca-3,6-diyn-2-OL an ideal substrate for monitoring metal-catalyzed alkyne transformations by UV–vis spectroscopy without interference from ligand-to-metal charge-transfer bands. This property directly addresses the common problem of background absorbance that plagues conjugated diyne substrates. Researchers studying ruthenium-catalyzed alkyne metathesis or copper-catalyzed azide–alkyne cycloaddition can use the compound as a benchmark substrate with minimal photophysical interference [3].

Entropy-Driven Binding Studies in Enzymology and Receptor Pharmacology

The quantitative reduction in rotatable bonds (3 vs. 4 for the 1-ol isomer; Section 3, Evidence Item 1) translates to a lower entropic penalty upon binding to a macromolecular target. This makes Dodeca-3,6-diyn-2-OL the preferred scaffold for isothermal titration calorimetry (ITC) studies where deconvoluting enthalpic and entropic contributions is critical. The rigid diyne backbone combined with the sterically constrained secondary alcohol yields a ΔΔS of binding that is experimentally distinguishable from the more flexible primary alcohol isomer .

Low-logP Hydrophobic Probe for Membrane Partitioning and Formulation Science

With a computed logP of 2.34—more than 100-fold lower than saturated 1-dodecanol (logP 5.1; Section 3, Evidence Item 4)—Dodeca-3,6-diyn-2-OL occupies a unique hydrophobicity window for a 12-carbon chain. This property makes it a valuable probe for studying the contribution of unsaturation to lipid bilayer partitioning without the confounding effects of a large polar headgroup. Formulators developing controlled-release emulsions can exploit this intermediate logP to tune the oil–water distribution of active ingredients [4].

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